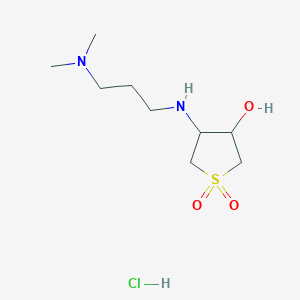
4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-propylamine, also known as N,N-Dimethyl-1,3-propanediamine, is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
3-(Dimethylamino)-1-propylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields 3-(Dimethylamino)-1-propylamine .Molecular Structure Analysis
The molecular formula of 3-(Dimethylamino)-1-propylamine is C5H14N2, and its molecular weight is 102.18 .Chemical Reactions Analysis
3-(Dimethylamino)-1-propylamine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
3-(Dimethylamino)-1-propylamine is a colorless liquid with a fishy, ammoniacal odor. It has a density of 0.812 g/mL at 25 °C, a boiling point of 133 °C, and a refractive index (nD) of 1.435 .科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
The compound has been utilized in the development of amyloid imaging ligands for Alzheimer's disease. Specifically, compounds like 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride have been studied for their potential to measure amyloid in vivo in the brains of Alzheimer's disease patients using PET imaging. These studies have shown a significant difference between mild patients and controls in terms of PIB retention, highlighting the potential of these ligands in detecting increases in amyloid in the brain, especially in patients with mild cognitive impairment. The advancements in PET amyloid imaging techniques represent a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, enabling early detection of Alzheimer's disease and aiding in the evaluation of new anti-amyloid therapies (Nordberg, 2007).
作用機序
Target of Action
The primary target of 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6It is known that the compound is a derivative of 3-(dimethylamino)-1-propylamine , which is widely used to functionalize various pharmacologically active medicinally important compounds .
Mode of Action
This interaction could involve binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
It is known that derivatives of 3-(dimethylamino)-1-propylamine are used in the synthesis of various pharmacologically active compounds . Therefore, it is plausible that this compound could influence a variety of biochemical pathways, depending on the specific targets it interacts with.
Pharmacokinetics
These could include rapid absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys .
Result of Action
Given its use in the synthesis of various pharmacologically active compounds , it is likely that its effects are dependent on the specific targets it interacts with and the biochemical pathways it influences.
Safety and Hazards
将来の方向性
As for future directions, 3-(Dimethylamino)-1-propylamine is widely used to functionalize various pharmacologically active medicinally important compounds. It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .
特性
IUPAC Name |
4-[3-(dimethylamino)propylamino]-1,1-dioxothiolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S.ClH/c1-11(2)5-3-4-10-8-6-15(13,14)7-9(8)12;/h8-10,12H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWNJPKILUGSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CS(=O)(=O)CC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B2478778.png)
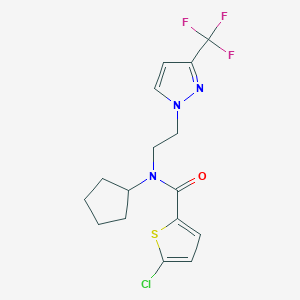

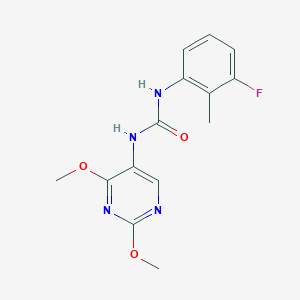
![[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2478786.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2478788.png)
![4-isopropyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2478789.png)
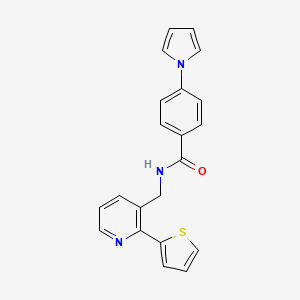
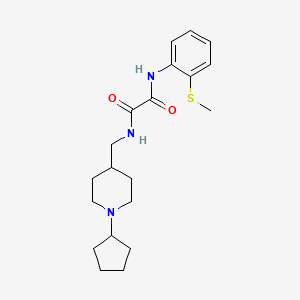
![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B2478792.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478795.png)
![Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate](/img/structure/B2478796.png)
![7-ethoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2478800.png)